molecular formula C7H11N3O2 B1299397 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 842971-05-5

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1299397
CAS No.: 842971-05-5
M. Wt: 169.18 g/mol
InChI Key: ZEQPXXPPGJVSJN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propanoic acid group attached to a triazole ring substituted with two methyl groups at positions 3 and 5. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Scientific Research Applications

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s triazole ring is known for its ability to interact with biological targets, making it useful in the development of bioactive molecules.

    Medicine: Triazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents.

    Industry: The compound can be used in the production of agrochemicals, such as plant growth regulators and pesticides.

Safety and Hazards

The safety and hazards of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid” are not specified in the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. For example, the reaction of hydrazine with acetylacetone can yield 3,5-dimethyl-1H-1,2,4-triazole.

    Attachment of the Propanoic Acid Group: The triazole ring is then functionalized with a propanoic acid group. This can be achieved through a nucleophilic substitution reaction where the triazole is reacted with a suitable halogenated propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through various interactions, including hydrogen bonding, coordination, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-1-yl)propanoic acid: This compound lacks the methyl groups on the triazole ring, which can affect its biological activity and chemical reactivity.

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound has a different substituent on the triazole ring, leading to distinct properties and applications.

Uniqueness

The presence of the 3,5-dimethyl groups on the triazole ring in 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid imparts unique steric and electronic properties. These modifications can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy and selectivity in its applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQPXXPPGJVSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360264
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-05-5
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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